![molecular formula C15H20BrCl3N2O B12474588 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B12474588.png)
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trichloroethyl group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide typically involves the following steps:
Formation of the bromophenyl intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Introduction of the trichloroethyl group: The 4-bromoaniline is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to form N-(4-bromophenyl)-2,2,2-trichloroacetamide.
Coupling with heptanoic acid: The final step involves the coupling of N-(4-bromophenyl)-2,2,2-trichloroacetamide with heptanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of dichloroethyl or monochloroethyl derivatives.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a crucial role in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar bromophenyl group and is used for its antimicrobial and antioxidant properties.
4-(4-Bromophenyl)-thiazol-2-amine: This compound is structurally similar and has applications in anticancer and antimicrobial research
Uniqueness
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide is unique due to its combination of a trichloroethyl group and a heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C15H20BrCl3N2O |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]heptanamide |
InChI |
InChI=1S/C15H20BrCl3N2O/c1-2-3-4-5-6-13(22)21-14(15(17,18)19)20-12-9-7-11(16)8-10-12/h7-10,14,20H,2-6H2,1H3,(H,21,22) |
InChI Key |
VLPDDRIVWSQPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12474506.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474507.png)
![N-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12474511.png)
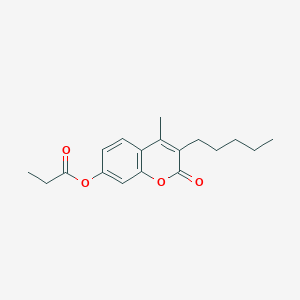
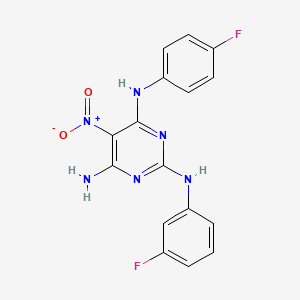

![2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12474531.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12474537.png)
![methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate](/img/structure/B12474539.png)
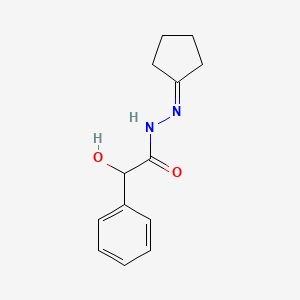
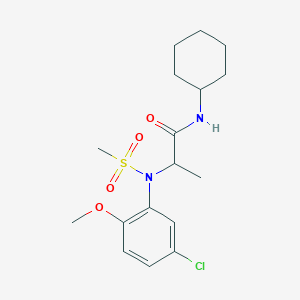
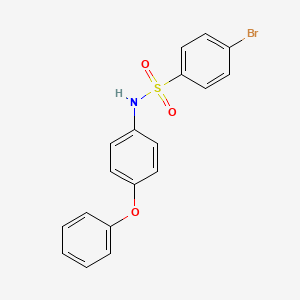
![2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone](/img/structure/B12474565.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B12474578.png)
